molecular formula C22H17ClN2O3 B11092623 N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

Cat. No.: B11092623
M. Wt: 392.8 g/mol
InChI Key: DCQPXTCIZQUNTH-UHFFFAOYSA-N
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Description

N-[4-CHLORO-3-(6-METHYL-13-BENZOXAZOL-2-YL)PHENYL]-4-METHOXYBENZAMIDE is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of N-[4-CHLORO-3-(6-METHYL-13-BENZOXAZOL-2-YL)PHENYL]-4-METHOXYBENZAMIDE typically involves a series of organic reactions. One common synthetic route starts with the preparation of the benzoxazole core using 2-aminophenol as a precursor . The reaction conditions often involve the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-[4-CHLORO-3-(6-METHYL-13-BENZOXAZOL-2-YL)PHENYL]-4-METHOXYBENZAMIDE undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4-CHLORO-3-(6-METHYL-13-BENZOXAZOL-2-YL)PHENYL]-4-METHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

N-[4-CHLORO-3-(6-METHYL-13-BENZOXAZOL-2-YL)PHENYL]-4-METHOXYBENZAMIDE can be compared with other benzoxazole derivatives, such as:

The uniqueness of N-[4-CHLORO-3-(6-METHYL-13-BENZOXAZOL-2-YL)PHENYL]-4-METHOXYBENZAMIDE lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

InChI

InChI=1S/C22H17ClN2O3/c1-13-3-10-19-20(11-13)28-22(25-19)17-12-15(6-9-18(17)23)24-21(26)14-4-7-16(27-2)8-5-14/h3-12H,1-2H3,(H,24,26)

InChI Key

DCQPXTCIZQUNTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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